molecular formula C14H13FN4OS2 B2780134 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1351661-72-7

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2780134
CAS RN: 1351661-72-7
M. Wt: 336.4
InChI Key: UWISPZWGNXQQRA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Applications

The synthesis and evaluation of benzothiazole derivatives have shown promise in combating antimicrobial resistance. A study by Anuse et al. (2019) synthesized derivatives of 2-aminobenzothiazoles and evaluated them for antimicrobial activity. The compounds demonstrated good to moderate activity against bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest the potential of benzothiazole derivatives in designing new antimicrobials to address drug resistance issues (Anuse et al., 2019).

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored through various studies. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated them against a panel of human tumor cell lines. Compounds demonstrated considerable activity against some cancer cell lines, highlighting the role of the benzothiazole structure as a pharmacophoric group in anticancer drug design (Yurttaş et al., 2015). Additionally, Hammam et al. (2005) reported the synthesis of fluoro-substituted benzo[b]pyran derivatives with significant anti-lung cancer activity, suggesting the versatility of fluorine-containing compounds in oncological research (Hammam et al., 2005).

Antibacterial and Nematicidal Activity

Lu et al. (2020) designed and synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, demonstrating promising antibacterial activities against various bacteria and excellent nematicidal activity. This study illustrates the potential of such compounds in developing new antibacterial agents and pest control strategies (Lu et al., 2020).

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4OS2/c1-8-7-21-13(16-8)17-11(20)6-19(2)14-18-12-9(15)4-3-5-10(12)22-14/h3-5,7H,6H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWISPZWGNXQQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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